Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carboxamide, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carboxamide, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This compound, with its unique structure, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carboxamide, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.
Amidation: Introduction of the carboxamide group via amidation reactions.
Alkylation: Addition of the hexahydro and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its effects on cellular processes and pathways can provide insights into its biological activity.
Medicine
Medicinally, benzodiazepine derivatives are known for their therapeutic effects. This compound may be investigated for its potential use as a sedative, anxiolytic, or anticonvulsant agent.
Industry
In the industrial sector, the compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carboxamide, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- involves its interaction with specific molecular targets. These targets may include:
GABA Receptors: Modulation of gamma-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-8-carboxamide, 1,2,4,5,6,7-hexahydro-5-methyl-6-(3-methyl-2-butenyl)-2-oxo- stands out due to its unique structural features, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
CAS No. |
257891-56-8 |
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Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
11-methyl-10-(3-methylbut-2-enyl)-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-7-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-10(2)6-7-20-9-13-12(16(18)22)4-5-14-15(13)21(8-11(20)3)17(23)19-14/h4-6,11H,7-9H2,1-3H3,(H2,18,22)(H,19,23) |
InChI Key |
IUSMZPSMHFLRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)C(=O)N)NC2=O |
Origin of Product |
United States |
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